molecular formula C13H10F3NO4S2 B1450204 Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 256529-28-9

Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1450204
CAS No.: 256529-28-9
M. Wt: 365.4 g/mol
InChI Key: WZSVRSGPFJLIII-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a phenyl group, a sulfamoyl group, and a trifluoromethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.

    Addition of the Sulfamoyl Group: The sulfamoyl group can be added through a nucleophilic substitution reaction using a suitable sulfamoyl chloride.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-sulfamoyl-5-trifluoromethylthiophene-2-carboxylic acid: This compound lacks the methyl ester group but shares similar structural features.

    4-Phenyl-3-sulfamoylthiophene-2-carboxylic acid methyl ester: This compound lacks the trifluoromethyl group but retains the phenyl and sulfamoyl groups.

    4-Phenyl-5-trifluoromethylthiophene-2-carboxylic acid methyl ester: This compound lacks the sulfamoyl group but includes the phenyl and trifluoromethyl groups.

Uniqueness

The presence of all three functional groups (phenyl, sulfamoyl, and trifluoromethyl) in Methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate makes it unique compared to similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-phenyl-3-sulfamoyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4S2/c1-21-12(18)9-10(23(17,19)20)8(7-5-3-2-4-6-7)11(22-9)13(14,15)16/h2-6H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSVRSGPFJLIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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